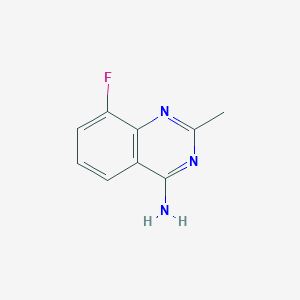

8-Fluoro-2-methylquinazolin-4-amine

Description

Historical Context and Evolution of Quinazolinone Chemistry in Academic Research

The journey of quinazoline (B50416) chemistry began in 1869 with Griess's synthesis of the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline. nih.gov A significant advancement came in 1887 when Widdege proposed the name "quinazoline". frontiersin.org Early synthetic methods, such as the Griess synthesis and the Niementowski synthesis, which involves the condensation of anthranilic acid with acid amides, laid the groundwork for accessing this important heterocyclic system. nih.gov Over the decades, research has evolved from fundamental synthesis to the intricate modification of the quinazoline core to modulate its biological activity. wisdomlib.org Modern techniques, including the use of transition-metal catalysts, have further expanded the synthetic toolbox, enabling the creation of complex and functionally diverse quinazoline derivatives. wisdomlib.org This continuous evolution underscores the enduring importance of the quinazolinone scaffold in the quest for new and improved therapeutic agents.

General Significance of Fluorine Substitution in Heterocyclic Chemical Biology

The introduction of fluorine atoms into heterocyclic compounds is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. researchgate.netnih.gov The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological characteristics. nih.govrsc.org

Incorporating fluorine can lead to:

Increased Lipophilicity: This can improve a drug's ability to cross cell membranes, potentially enhancing its bioavailability. nih.govrsc.org

Enhanced Metabolic Stability: The C-F bond is highly stable, making the molecule more resistant to metabolic degradation and prolonging its duration of action. researchgate.netrsc.org

Modulation of pKa: Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, which can be crucial for binding to biological targets. nih.gov

Improved Binding Affinity: The unique electronic properties of fluorine can lead to stronger interactions with target proteins, resulting in increased potency. rsc.org

The strategic placement of fluorine atoms has been instrumental in the development of numerous successful drugs, with over 20% of all pharmaceuticals on the market containing fluorine. rsc.org

Rationale for Focused Research on 8-Fluoro-2-methylquinazolin-4-amine Architectures

The focused investigation into the this compound scaffold is driven by the synergistic potential of its constituent parts. The quinazoline core provides a robust and versatile platform with established biological relevance. nih.govnih.gov The methyl group at the 2-position and the amine group at the 4-position are common features in many biologically active quinazolines, offering points for further modification. researchgate.netresearchgate.net

The introduction of a fluorine atom at the 8-position is a deliberate design element aimed at leveraging the aforementioned benefits of fluorine substitution. This specific placement can influence the electronic distribution and conformation of the entire molecule, potentially leading to novel or enhanced biological activities. Research into analogs has shown that halogen substitution on the quinazoline ring can significantly impact activity. For instance, in a series of quinazoline derivatives targeting Aurora A kinase, the presence of a fluorine atom on the quinazoline scaffold contributed to an additional inhibitory effect. nih.gov

Therefore, the this compound architecture represents a promising area of research, combining a privileged heterocyclic core with a strategic fluorine substitution to explore new chemical space and potentially uncover compounds with valuable therapeutic properties.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are crucial for understanding its behavior in chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₈FN₃ | uni.lu |

| Molecular Weight | 177.18 g/mol | |

| Monoisotopic Mass | 177.07022 Da | uni.lu |

| Predicted XlogP | 1.7 | uni.lu |

| InChI | InChI=1S/C9H8FN3/c1-5-12-8-6(9(11)13-5)3-2-4-7(8)10/h2-4H,1H3,(H2,11,12,13) | uni.lu |

| InChIKey | MFJBYNMXHFSXRV-UHFFFAOYSA-N | uni.lu |

| SMILES | CC1=NC2=C(C=CC=C2F)C(=N1)N | uni.lu |

No literature data was available for the experimental determination of properties like melting point, boiling point, and solubility for this specific compound.

Synthesis of this compound

A plausible synthetic route could start from 2-amino-3-fluorobenzoic acid . This starting material would be reacted with acetonitrile or a related acetylating agent to form an N-acyl intermediate. Subsequent cyclization, often under thermal or acid-catalyzed conditions, would yield the 8-fluoro-2-methyl-4-oxoquinazoline (a quinazolinone). The final step would involve the conversion of the 4-oxo group to a 4-amino group. This can be achieved through various methods, such as chlorination followed by amination.

This general strategy is supported by numerous examples in the literature for the synthesis of analogous quinazoline derivatives. nih.gov

Biological and Pharmacological Profile

Currently, there is a lack of specific published research detailing the biological and pharmacological activities of this compound itself. However, the biological potential of this compound can be extrapolated from the extensive research on structurally related quinazoline derivatives.

The quinazoline scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including:

Anticancer: Many quinazoline derivatives are known to inhibit various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer cell proliferation. nih.govnih.gov

Antimicrobial: Substituted quinazolines have shown efficacy against a range of bacteria and fungi. nih.govresearchgate.net

Anti-inflammatory: Certain quinazolinone derivatives have exhibited significant anti-inflammatory properties. researchgate.netcbijournal.com

Anticonvulsant: The quinazoline nucleus is also found in compounds with anticonvulsant activity. nih.govcbijournal.com

Given this broad range of activities associated with the quinazoline core, it is highly probable that this compound and its close analogs would exhibit some of these biological properties. The presence of the 8-fluoro substituent could potentially enhance or modulate these activities in unique ways. For instance, research on other fluorinated quinazolines has demonstrated the positive impact of fluorine on their biological profiles. nih.gov

Further empirical studies are necessary to elucidate the specific biological and pharmacological profile of this compound.

Structural Analogs and Their Significance

The exploration of structural analogs of this compound provides valuable insights into structure-activity relationships (SAR) and can guide the design of more potent and selective compounds.

| Compound Name | Key Structural Differences from this compound |

| 8-Chloro-2-methylquinazolin-4-amine uni.lu | Chlorine at position 8 instead of fluorine. |

| 8-Fluoro-quinazoline-2,4-diamine glpbio.com | An additional amino group at the 2-position instead of a methyl group. |

| 2-Chloro-8-fluoro-N-methylquinazolin-4-amine uni.lu | Chlorine at the 2-position instead of a methyl group, and a methylamino group at the 4-position instead of an amino group. |

| 6-Bromo-8-fluoroquinazolin-4-amine molport.com | Bromine at the 6-position, and no substituent at the 2-position. |

Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-2-methylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c1-5-12-8-6(9(11)13-5)3-2-4-7(8)10/h2-4H,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJBYNMXHFSXRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2F)C(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1702956-69-1 | |

| Record name | 8-fluoro-2-methylquinazolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 8 Fluoro 2 Methylquinazolin 4 Amine and Its Analogs

Established Synthetic Pathways for 8-Fluoroquinazolinone Cores

The construction of the 8-fluoroquinazolinone core, a crucial precursor to 8-fluoro-2-methylquinazolin-4-amine, relies on several established synthetic strategies. These methods primarily involve the formation of the heterocyclic ring system through cyclization reactions and subsequent functionalization.

Cyclization Reactions in 8-Fluoroquinazolinone Synthesis

The formation of the quinazolinone ring is a key step in the synthesis of these compounds. A common approach involves the cyclization of appropriately substituted anthranilic acid derivatives. For instance, the reaction of 2-amino-3-fluorobenzoic acid with an appropriate reagent can lead to the formation of the 8-fluoroquinazolinone core. The choice of cyclizing agent and reaction conditions can be tailored to introduce different substituents at various positions of the quinazoline (B50416) ring.

Another versatile method for constructing quinazoline derivatives involves the reaction of 2-aminobenzonitriles with various reagents. For example, a catalyst-free method has been developed for the synthesis of quinazolinamines from 2-fluorobenzonitriles and amidines, promoted by potassium tert-butoxide, yielding the desired products in moderate to good yields. rsc.org

Furthermore, the synthesis of quinazolin-4(3H)-ones can be achieved through a base-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by cyclization. acs.org This transition-metal-free approach provides a valuable route to the quinazolinone core. acs.org The reaction of 2-amino-N-substituted benzamides with dimethyl sulfoxide (B87167) (DMSO) as a carbon source and hydrogen peroxide as a green oxidant also offers a sustainable method for quinazolin-4(3H)-one synthesis. acs.org

| Starting Material | Reagent(s) | Product | Key Feature |

| 2-Fluorobenzonitriles | Amidines, KOtBu | Quinazolinamines | Catalyst-free conditions rsc.org |

| ortho-Fluorobenzamides | Amides, Base | Quinazolin-4(3H)-ones | Transition-metal-free SNAr and cyclization acs.org |

| 2-Amino-N-substituted benzamides | DMSO, H2O2 | Quinazolin-4(3H)-ones | Sustainable, green oxidant acs.org |

| Isatoic Anhydride | Amines, DMSO, H2O2 | 3-Substituted-quinazolin-4(3H)-ones | One-pot, three-component reaction acs.org |

Nucleophilic Substitution Approaches for this compound

Once the 8-fluoro-2-methylquinazolin-4-one or a related 4-halo-8-fluoro-2-methylquinazoline is formed, the introduction of the 4-amino group is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 4-position of 2,4-dichloroquinazoline (B46505) precursors is readily displaced by a variety of amines. nih.govresearchgate.net This regioselective substitution is a cornerstone in the synthesis of 4-aminoquinazolines. nih.govresearchgate.net

Theoretical studies, such as Density Functional Theory (DFT) calculations, have shown that the carbon atom at the 4-position of 2,4-dichloroquinazoline possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack. nih.govresearchgate.net This theoretical insight aligns with the experimental observations of preferential substitution at this position. nih.govresearchgate.net

The reaction conditions for this SNAr reaction can be varied, employing different solvents, temperatures, and reaction times to accommodate a wide range of amine nucleophiles, including anilines, benzylamines, and aliphatic amines. nih.gov

One-Pot and Multi-Component Reaction Strategies

To enhance synthetic efficiency, one-pot and multi-component reactions (MCRs) have been developed for the synthesis of quinazoline derivatives. These strategies combine several reaction steps into a single operation, reducing the need for intermediate purification and minimizing waste.

One such approach involves a domino three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives to produce diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones. acs.org Another example is the one-pot tandem cyclization between 2-aminobenzophenones, aryl aldehydes, and ammonium (B1175870) acetate (B1210297) using magnetically separable copper ferrite (B1171679) nanoparticles as a catalyst in an aqueous medium. nih.gov

A one-pot three-component annulation has also been demonstrated for the synthesis of quinazoline derivatives from benzaldehydes, benzylamines, and anilines. nih.gov Furthermore, a one-pot, three-component reaction starting from isatoic anhydride, an amine, and DMSO has been shown to produce 3-substituted-quinazolin-4(3H)-ones. acs.org

Advanced Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. This includes the use of microwave assistance and novel catalytic systems.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. nih.govnih.govfrontiersin.org This technology has been successfully applied to the synthesis of quinazolines and quinazolinones. nih.govnih.govfrontiersin.org

For instance, microwave-assisted synthesis has been utilized for the preparation of 4-aminoquinazoline derivatives from N-(2-cyanophenyl)-N,N-dimethylformamidine derivatives and amines. nih.gov Another application is the microwave-mediated reduction of 2-substituted azido- or nitrobenzoic acids to N-arylformamides, which then cyclize to form (3H)-quinazolinones. nih.gov The use of microwave irradiation in the cyclocondensation of anthranilic acid with lactim ethers has also been shown to improve yields and reduce epimerization. nih.gov

Catalytic Methods in Fluorinated Quinazolinone Synthesis

The use of catalysts can significantly enhance the efficiency and selectivity of quinazolinone synthesis. Various metal-based catalysts have been explored for this purpose.

Copper-Catalyzed Reactions: Copper catalysts have been widely used in quinazoline synthesis. nih.gov For example, copper-catalyzed methodologies have been employed for one-pot tandem cyclizations. nih.gov

Iron-Catalyzed Reactions: Iron, being an abundant and low-cost metal, is an attractive catalyst for green chemistry. Iron-catalyzed methods have been developed for the synthesis of quinazolines from 2-aminobenzylamines and amines, as well as from 2-alkylamino N-H ketimines. nih.govorganic-chemistry.org An iron-catalyzed cyclization in water under microwave assistance has also been reported for the synthesis of quinazolinone derivatives. rsc.org

Manganese and Ruthenium-Catalyzed Reactions: Manganese(I)-catalyzed dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides provides a route to 2-substituted quinazolines. nih.gov Ruthenium-catalyzed dehydrogenative and deaminative coupling reactions of 2-aminophenyl ketones and 2-aminobenzamides with amines have also been shown to be highly selective for the formation of quinazolines and quinazolinones, respectively. acs.org

These catalytic systems offer advantages such as high efficiency, good functional group tolerance, and in some cases, the ability to perform reactions under milder and more environmentally friendly conditions. nih.govorganic-chemistry.orgacs.org

Derivatization and Functionalization Strategies of the this compound Scaffold

The quinazoline core is a privileged structure in medicinal chemistry, and its derivatives exhibit a wide range of biological activities. nih.gov The this compound framework, in particular, offers several sites for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. The fluorine atom at the C8 position can significantly influence factors like metabolic stability and binding affinity. researchgate.net Strategies for derivatization focus on the C2, N3, and C4 positions, as well as further functionalization of the aryl ring.

Modifications at the C2 Position

While the C4 position of quinazolines is highly reactive towards nucleophilic substitution, regioselective modification at the C2 position presents greater challenges, often requiring higher temperatures or the use of transition-metal catalysts. nih.gov

One common strategy to achieve C2-substituted quinazolines is to construct the ring system from appropriately substituted precursors. For instance, cyclization reactions involving substituted anilines can be employed to install desired groups at the C2 position from the outset. nih.gov An alternative approach involves activating the C2 position for substitution. This can be achieved by using a 2-chloroquinazoline (B1345744) intermediate, where the C4 position is blocked or less reactive. nih.gov This 2-chloro intermediate can then undergo nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions to introduce a variety of functional groups.

A specific methodology has been developed for the selective modification of the C2 position on a related 6,7-dimethoxyquinazoline (B1622564) system. nih.gov This method utilizes an azide (B81097)–tetrazole tautomeric equilibrium to direct a nucleophile to the C2 position. Although demonstrated on a different analog, the principles could potentially be applied to the 8-fluoro scaffold. For example, treatment of 2-chloro-4-sulfonylquinazolines with an azide nucleophile leads to a sequence where the azide first displaces the C4-sulfonyl group, followed by an intramolecularly directed replacement of the C2-chloride. nih.gov

Table 1: Examples of C2 Position Modifications on Quinazoline Scaffolds

| Starting Material Analogue | Reagent(s) | C2-Substituent | Reference |

| 2-Chloro-4-sulfonyl-6,7-dimethoxyquinazoline | 1. NaN₃2. Piperazin-1-yl(tetrahydrofuran-2-yl)methanone | -NH-piperazin-1-yl(tetrahydrofuran-2-yl)methanone | nih.gov |

| 2-Chloro-4-sulfonyl-6,7-dimethoxyquinazoline | 1. NaN₃2. Furan-2-yl(piperazin-1-yl)methanone | -NH-furan-2-yl(piperazin-1-yl)methanone | nih.gov |

| 2-Fluoroaniline | 1. Boc Anhydride2. tBuLi, Formylating Agent | Formyl (-CHO) | researchgate.net |

| Anthranilamide | p-Propyl Aldehyde, I₂ | 4-Propylphenyl | nih.gov |

Substitutions at the N3 Position

The N3 position of the quinazoline core can be readily functionalized, often starting from the corresponding quinazolin-4(3H)-one tautomer. A variety of substituents can be introduced at this position through reactions with different electrophiles.

A common derivatization involves the synthesis of 3-amino-2-methylquinazolin-4(3H)-one, which serves as a versatile intermediate. This intermediate can then be reacted with various aldehydes to form Schiff bases (arylideneamino derivatives) at the N3 position. nih.gov For example, reactions with 2-chlorobenzaldehyde, 3-methoxybenzaldehyde, and 4-hydroxybenzaldehyde (B117250) yield the corresponding 3-((benzylidene)amino)-2-methylquinazolin-4(3H)-one analogs. nih.gov

Furthermore, the N3 position can undergo alkylation or ribosylation. The synthesis of quinazolin-2,4-(3H)-dione nucleosides, for instance, involves the coupling of the quinazoline ring with a protected ribose derivative, leading to substitution at the N3 position. ccsenet.orgsemanticscholar.org This highlights the ability of the N3 nitrogen to act as a nucleophile in substitution reactions.

Table 2: Examples of N3 Position Substitutions on Quinazolinone Scaffolds

| Intermediate | Reagent | N3-Substituent | Reference |

| 3-Amino-2-methylquinazolin-4(3H)-one | 2-Chlorobenzaldehyde | -N=CH-C₆H₄-2-Cl | nih.gov |

| 3-Amino-2-methylquinazolin-4(3H)-one | 3-Methoxybenzaldehyde | -N=CH-C₆H₄-3-OMe | nih.gov |

| 3-Amino-2-methylquinazolin-4(3H)-one | 4-Hydroxybenzaldehyde | -N=CH-C₆H₄-4-OH | nih.gov |

| 8-Trifluoromethyl-2-thioquinazolin-(3H)-4-one | 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Ribofuranosyl | ccsenet.org |

Transformations at the C4-Amine Moiety

The C4-amine group is a key site for derivatization, enabling the introduction of a wide array of substituents that can modulate the compound's biological activity and properties. A prevalent synthetic route involves the initial conversion of the corresponding quinazolin-4(3H)-one to a 4-chloroquinazoline (B184009) intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov

This highly reactive 4-chloroquinazoline serves as an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions. It can be readily reacted with a diverse range of primary and secondary amines to generate a library of N-substituted 4-aminoquinazoline derivatives. nih.gov For example, reacting a 4-chloroquinazoline with para-propyl aniline or para-toluidine yields the corresponding N-(4-propylphenyl) or N-(p-tolyl)quinazolin-4-amine products. nih.gov

Beyond simple amines, more complex structures can be installed. The C4 position can be functionalized with hydrazine, which can then be converted into hydrazones, as demonstrated in the synthesis of 2-arylquinazolin-4-(furfurylidene)hydrazones. nih.gov This highlights the versatility of the C4 position for introducing linkers and pharmacophores. nih.gov

Table 3: Examples of C4-Amine Moiety Transformations

| Intermediate | Reagent Amine | C4-Substituent | Reference |

| 4-Chloro-2-(pyridin-4-yl)quinazoline | p-Toluidine (para-methyl aniline) | -NH-C₆H₄-4-CH₃ | nih.gov |

| 4-Chloro-2-(pyridin-4-yl)quinazoline | p-Propyl aniline | -NH-C₆H₄-4-propyl | nih.gov |

| 4-Chloro-2-(p-tolyl)quinazoline | 4-Aminopyridine | -NH-pyridin-4-yl | nih.gov |

| 2-Aryl-quinazolin-4-hydrazine | 5-Nitro-2-furaldehyde | -NH-N=CH-(5-nitrofuran-2-yl) | nih.gov |

Further Aryl Ring Functionalization

The existing 8-fluoro substituent on the aryl ring significantly influences the electronic properties of the quinazoline scaffold. researchgate.net Further modifications to this ring can be achieved through various synthetic methods, often by introducing additional functional groups that can participate in subsequent reactions.

One strategy involves the introduction of other halogen atoms onto the benzene (B151609) portion of the quinazoline ring system. For instance, a patent describes the synthesis of 7-bromo-2,4,6-trichloro-8-fluoro-5-methylquinazoline, demonstrating that electrophilic halogenation is a viable pathway for functionalization. google.com

Such halogenated quinazolines are valuable intermediates for transition metal-catalyzed cross-coupling reactions. A halogen, such as iodine or bromine, on the aryl ring can be used as a handle to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net For example, a palladium-catalyzed Mizoroki-Heck reaction has been used on a related 4-iodo-2,6-dimethylaniline (B1296278) precursor to build molecular complexity. researchgate.net Similarly, the introduction of an aryl group at the C8 position to create 8-aryl-2-morpholino-quinazolines likely proceeds through a cross-coupling reaction on an 8-haloquinazoline precursor. researchgate.net

Table 4: Examples of Further Aryl Ring Functionalization

| Precursor/Intermediate | Reaction Type | Functional Group Introduced | Position | Reference |

| 6-Chloro-8-fluoro-5-methylquinazoline-2,4-diol | Bromination | Bromo (-Br) | C7 | google.com |

| 4-Iodo-2,6-dimethylaniline (analogue) | Mizoroki-Heck Reaction | Alkene | Aryl Ring | researchgate.net |

| 8-Haloquinazoline (putative) | Cross-coupling | Aryl group | C8 | researchgate.net |

Structure Activity Relationship Sar Studies of 8 Fluoro 2 Methylquinazolin 4 Amine Derivatives in Preclinical Models

Influence of Fluorine Position on Biological Activities

The introduction of a fluorine atom into the quinazoline (B50416) scaffold has been shown to significantly modulate the biological properties of these derivatives. While direct comparative studies on the positional isomers of fluoro-2-methylquinazolin-4-amine are not extensively documented in the available literature, research on related quinazoline and quinoline (B57606) series provides valuable insights.

The position of the fluorine substituent plays a pivotal role in the molecule's interaction with its biological targets. For instance, in a series of fluorinated tolanes, the location of fluorine atoms was critical in determining the photoluminescence quantum yield, with ortho and para positions leading to more rigid and emissive structures due to enhanced intermolecular interactions. researchgate.net This suggests that the electron-withdrawing nature and the potential for hydrogen bonding of the fluorine atom can significantly alter the molecule's conformation and binding affinity.

In the context of anticancer activity, the presence of a fluorine atom on the quinazoline ring has been associated with enhanced inhibitory effects. For example, in a study of 2-(3-Bromophenyl)-quinazoline-4-carboxylic acid derivatives, the inclusion of an 8-fluoro group was found to have an additional inhibitory effect on Aurora A kinase. nih.gov Molecular docking studies of this compound revealed that the fluorine atom at the 8-position plays a significant role in binding to the hinge region of the kinase, with its small size preventing steric clashes. nih.gov Similarly, studies on 7-fluoro-4-anilinoquinolines have demonstrated potent antitumor activity, superior to the well-known EGFR inhibitor gefitinib (B1684475) in certain cancer cell lines. nih.gov

While these findings underscore the importance of fluorination, a systematic investigation comparing the biological activities of 6-fluoro, 7-fluoro, and 8-fluoro isomers of 2-methylquinazolin-4-amine (B1601012) would be necessary to definitively establish the optimal position for a given therapeutic target.

Impact of Substituents at the C2 Position on Efficacy

The C2 position of the quinazoline ring is a critical site for modification, and the nature of the substituent at this position has a profound impact on the biological efficacy of the derivatives. The presence of a methyl group, as in the parent compound 8-Fluoro-2-methylquinazolin-4-amine, is a common feature in many biologically active quinazolines.

In a broad study of 4(3H)-quinazolinone antibacterials, various substitutions at the C2 position were explored. While this study did not specifically focus on 8-fluoro derivatives, it highlighted the general importance of the C2-substituent in determining antibacterial activity. acs.org Research on other quinazoline-based compounds has shown that modifications at the C2 position can significantly influence their activity. For instance, in a series of quinazoline derivatives synthesized for anticancer activity, the nature of the substituent at the C2 position was a key determinant of their cytotoxicity. nih.gov

Furthermore, in the development of novel antifungal agents, a series of 2-substituted-4-amino-quinolines and -quinazolines were synthesized and evaluated. The results indicated that the substituent at the C2 position played a crucial role in their antifungal potency. nih.gov This is consistent with findings from other studies where C2 modifications on the quinazoline scaffold led to compounds with significant antiproliferative activities. nih.gov

The following table summarizes the impact of C2 substituents on the activity of quinazoline derivatives based on available literature. It is important to note that this data is from various quinazoline scaffolds and may not be directly extrapolated to the 8-fluoro-2-methyl series.

| C2-Substituent | Observed Biological Activity/Effect | Reference Compound Series | Citation |

|---|---|---|---|

| Methyl | Common in various biologically active quinazolines. | General Quinazolines | researchgate.net |

| Phenyl | Often associated with anticancer activity. | 2-Phenyl-quinazolin-4(3H)-ones | researchgate.net |

| Thioethers | Investigated for anticancer activity. | 2-Thioether-quinazoline derivatives | nih.gov |

Role of Amine Substitutions at C4 in Biological Responses

The 4-amino group of this compound is another key pharmacophoric feature that is frequently modified to modulate biological activity. Substitutions on this amine can significantly influence the compound's interaction with its target, as well as its physicochemical properties such as solubility and membrane permeability.

In the context of anticancer agents, 4-anilinoquinazolines are a well-established class of EGFR tyrosine kinase inhibitors. For instance, a series of 7-fluoro-4-anilinoquinolines exhibited potent antitumor activity. nih.gov The nature of the substituent on the aniline (B41778) ring was found to be critical for activity. This highlights the importance of the entire substituted amine moiety at the C4 position.

Similarly, in the development of antifungal agents, a series of 2-substituted-4-amino-quinolines and -quinazolines were investigated. The study revealed that modifications to the 4-amino group were crucial for their antifungal efficacy. nih.gov

The table below illustrates the role of C4-amine substitutions in various quinazoline series.

| C4-Amine Substitution | Observed Biological Activity/Effect | Reference Compound Series | Citation |

|---|---|---|---|

| Anilino | Potent antitumor activity (EGFR inhibition). | 4-Anilinoquinolines | nih.gov |

| Substituted Anilino | Modulated antitumor activity based on aniline substituents. | 4-Anilinoquinolines | nih.gov |

Contribution of Peripheral Ring Substituents to Activity Profiles

In many this compound derivatives, a peripheral aromatic or heterocyclic ring is attached, often via the C4-amino group. Substituents on this peripheral ring can dramatically alter the compound's biological activity profile.

A study on 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid demonstrated that halogen substitution on the terminal phenyl ring led to higher inhibitory activity against Aurora A kinase compared to unsubstituted or methyl-substituted derivatives. nih.gov This indicates that both the electronic nature and the position of the substituent on the peripheral ring are critical for potency.

In another example, a series of 7-fluoro-4-anilinoquinolines were synthesized with various substituents on the aniline ring. The study found that different substitutions on this peripheral ring resulted in a range of cytotoxic activities against different cancer cell lines. nih.gov

The following table provides examples of how peripheral ring substituents influence the activity of quinazoline derivatives.

| Peripheral Ring Substituent | Position | Observed Biological Activity/Effect | Reference Compound Series | Citation |

|---|---|---|---|---|

| Bromo | 3-position of phenyl ring | Increased Aurora A kinase inhibition. | 2-(Phenyl)-8-fluoroquinazoline-4-carboxylic acids | nih.gov |

| Various | Aniline ring | Modulated antitumor activity. | 7-Fluoro-4-anilinoquinolines | nih.gov |

Correlation of Structural Features with Preclinical Efficacy

For instance, in the case of Aurora A kinase inhibitors, the 8-fluoro group was proposed to enhance binding to the hinge region, while a bromine on a peripheral phenyl ring modulated the orientation of that ring within the active site. nih.gov This synergistic effect of multiple structural modifications highlights the importance of a holistic approach to SAR studies.

Mechanistic Investigations and Molecular Target Identification in Preclinical Systems

Elucidation of Molecular Mechanisms of Action for 8-Fluoro-2-methylquinazolin-4-amine Analogues

Analogues of this compound exert their biological effects through diverse and specific molecular mechanisms. A prominent mechanism observed is the induction of apoptosis, or programmed cell death. For instance, the analogue 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has been shown to induce apoptosis in MCF-7 breast cancer cells. nih.govresearchgate.net This process is often accompanied by cell cycle arrest at specific phases, such as the G1 phase, preventing the proliferation of cancer cells. nih.gov

The introduction of different substituents on the quinazoline (B50416) ring system can significantly influence the molecular mechanism. Structure-activity relationship studies have revealed that substitutions at the 2 and 3 positions, the presence of a halogen at the 6 and 8 positions, and an amine or substituted amine at the 4th position can enhance the biological activities of these compounds. nih.gov The fluorine atom at the 8-position, as seen in the parent compound, can have a significant impact on binding to target proteins. nih.gov Molecular docking studies have suggested that this fluorine atom can facilitate binding to the hinge region of kinases. nih.gov

Furthermore, some quinazoline derivatives have been identified as potent inducers of the cytoprotective enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov This induction is a key component of the cellular antioxidant response and is regulated by the Keap1-Nrf2 pathway. nih.gov Docking studies have indicated that these compounds may block the Nrf2-binding site of Keap1, leading to the activation of Nrf2 and subsequent induction of NQO1. nih.gov

Enzyme Inhibition Profiling and Target Specificity

The inhibitory activity of this compound analogues has been evaluated against a variety of enzyme systems, revealing both specific and broad-spectrum inhibition profiles.

Kinase Inhibition (e.g., Tyrosine Kinases: EGFR, HER2, CDK2, VEGFR2)

Quinazoline derivatives are well-documented as kinase inhibitors, a class of enzymes that play a critical role in cell signaling and proliferation. nih.gov Certain analogues have demonstrated potent and selective inhibition of specific kinases. For example, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was identified as a selective inhibitor of Aurora A kinase, with poor inhibitory activity against a panel of 14 other kinases. nih.govresearchgate.net

Other quinazoline derivatives have been developed as dual inhibitors, targeting multiple kinases simultaneously. This strategy is considered promising in cancer therapy to overcome resistance mechanisms. For instance, S-alkylated quinazolin-4(3H)-ones have been synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). rsc.org Similarly, certain 2-thioxoimidazolidin-4-one derivatives have also shown potent dual inhibitory activity against EGFR and VEGFR-2. nih.gov

Kinase Inhibition Profile of Selected Quinazoline Analogues

| Compound | Target Kinase(s) | Key Findings | Reference |

|---|---|---|---|

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | Selective inhibitor with poor activity against 14 other kinases. | nih.govresearchgate.net |

| S-Alkylated quinazolin-4(3H)-ones | EGFR, VEGFR-2 | Act as dual inhibitors of both kinases. | rsc.org |

| 2-thioxoimidazolidin-4-one derivatives | EGFR, VEGFR-2 | Potent dual inhibitors. | nih.gov |

DNA-Interacting Enzymes (e.g., Topoisomerase I, DNA Gyrase, PARP, DHFR, Thymidylate Synthase)

The interaction with enzymes that modulate DNA structure and function is another key mechanism for quinazoline derivatives. These compounds have been shown to inhibit various DNA-interacting enzymes, including topoisomerases, which are crucial for DNA replication and transcription. nih.gov

Some quinoline-based analogues, which share a similar heterocyclic core, have been found to inhibit DNA methyltransferases (DNMTs) by intercalating into the DNA minor groove. nih.govbiorxiv.org This intercalation leads to a conformational change in the enzyme, preventing its catalytic activity. nih.govbiorxiv.org This mechanism of action is significant as it represents a non-nucleoside-based approach to DNA hypomethylation. nih.govbiorxiv.org

Furthermore, certain quinoline-based compounds have demonstrated inhibitory activity against other DNA-acting enzymes such as DNA polymerases and base excision repair glycosylases. nih.govbiorxiv.org The proposed anticancer mechanisms for some quinazoline derivatives include the inhibition of the DNA repair enzyme system, such as Poly(ADP-ribose) polymerase-1 (PARP-1), and thymidylate synthase. nih.gov

Inhibition of DNA-Interacting Enzymes by Quinazoline and Related Analogues

| Enzyme | Compound Class | Mechanism of Inhibition | Reference |

|---|---|---|---|

| Topoisomerase I | Alkynyl-bisbenzimidazoles | Selective inhibition of bacterial topoisomerase I. | nih.gov |

| DNA Methyltransferases (DNMTs) | Quinoline-based analogues | Intercalation into the DNA minor groove, leading to a conformational change in the enzyme. | nih.govbiorxiv.org |

| PARP-1 | Quinazoline derivatives | Inhibition of the DNA repair enzyme system. | nih.gov |

| Thymidylate Synthase | Quinazoline derivatives | Inhibition of the enzyme involved in nucleotide synthesis. | nih.gov |

Other Enzyme Systems (e.g., Carbonic Anhydrase, PfATP4, PDE-4(B))

The inhibitory scope of quinazoline analogues extends beyond kinases and DNA-interacting enzymes. A library of 2-substituted quinazolin-4(3H)-ones was synthesized and evaluated against phosphodiesterase-I (PDE) and carbonic anhydrase-II (CA), with some compounds showing selective inhibition of either enzyme. nih.gov

In the context of antimalarial drug discovery, dihydroquinazolinone derivatives have been identified as inhibitors of the Plasmodium falciparum cation-transporting ATPase4 (PfATP4). nih.gov Inhibition of PfATP4 disrupts sodium ion homeostasis in the parasite, leading to a characteristic "swollen" phenotype and parasite death. nih.gov

Furthermore, certain quinazolinone derivatives have been investigated as inhibitors of phosphodiesterase 4B (PDE4B), a key enzyme in the inflammatory cascade and a target for asthma treatment. researchgate.netresearchgate.net Some of these analogues displayed promising inhibitory activity comparable to the known PDE4 inhibitor, Rolipram. researchgate.netresearchgate.net

Modulation of Cellular Pathways in Preclinical Biological Models

The enzymatic inhibition by this compound analogues translates into the modulation of various cellular pathways in preclinical models. A key pathway affected is the cell cycle, with compounds like 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid causing cell cycle arrest at the G1 phase in MCF-7 cells. nih.gov This arrest prevents the cells from entering the S phase, thereby halting DNA replication and cell division.

In addition to cell cycle control, these compounds can significantly impact cell survival pathways. The induction of apoptosis by these analogues is a critical mechanism for their anticancer effects. nih.gov For example, a potent dual EGFR/VEGFR-2 inhibitor was found to induce apoptosis, as evidenced by cell accumulation in the pre-G1 phase and cell cycle arrest at the G2/M phase. nih.gov This apoptotic induction was associated with increased levels of p53, caspase-7, caspase-9, and a higher Bax/Bcl-2 ratio. nih.gov

DNA Interactions and Photo-Inducible Effects in Research Contexts

Certain quinazoline derivatives have been shown to interact directly with DNA. nih.gov This interaction can be a crucial aspect of their mechanism of action, particularly for those that inhibit DNA-interacting enzymes. The intercalation of quinoline-based analogues into the DNA minor groove is a prime example of such direct interaction. nih.govbiorxiv.org

The study of photo-inducible effects of these compounds is an emerging area of research. While the provided information does not detail specific photo-inducible effects for this compound or its direct analogues, the inherent photochemical properties of the quinazoline ring system could be exploited in photodynamic therapy research.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site.

For quinazoline (B50416) derivatives, molecular docking has been pivotal in elucidating their mechanism of action, often as kinase inhibitors. Studies on related fluoroquinazoline compounds have demonstrated key interactions that are likely relevant to 8-Fluoro-2-methylquinazolin-4-amine. For instance, in a study involving 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid and Aurora A kinase, the fluorine atom at the 8-position was shown to have a significant impact on binding. nih.gov It contributes to favorable interactions within the hinge region of the kinase, a critical area for inhibitor binding. nih.gov The small size of the fluorine atom allows it to fit into the binding pocket without causing steric clashes, a desirable feature for potent inhibitors. nih.gov

The docking of this related compound into the Aurora A kinase active site (PDB ID: 3P9J) revealed that the quinazoline ring itself is crucial for establishing binding. nih.gov It is proposed that the quinazoline nitrogen atoms can form hydrogen bonds with key amino acid residues, such as Glu211 and Ala213, in the hinge region. nih.gov While the docking score for the specific compound this compound is not available, the scores of its analogs suggest that the 8-fluoro substitution is a promising feature for potent kinase inhibition. nih.gov

Table 1: Representative Molecular Docking Data for a Related Fluoroquinazoline Derivative (Data is illustrative, based on studies of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid)

| Parameter | Description | Example Finding | Reference |

|---|---|---|---|

| Protein Target | The biological macromolecule to which the ligand binds. | Aurora A Kinase | nih.gov |

| PDB ID | Protein Data Bank identifier for the target's crystal structure. | 3P9J | nih.gov |

| Docking Score (kcal/mol) | An estimation of the binding affinity. More negative values indicate stronger binding. | -5.341 (for a reference ligand) | nih.gov |

| Key Interacting Residues | Amino acids in the active site that form significant bonds with the ligand. | Glu211, Tyr212, Ala213, Pro214 | nih.gov |

| Role of 8-Fluoro Group | Specific contribution of the fluorine atom to the binding interaction. | Enhances binding to the hinge region through additional favorable interactions. | nih.gov |

Quantum Chemical Calculations (e.g., DFT for Reaction Pathways)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. DFT can be used to optimize the molecular geometry of this compound and to calculate a variety of molecular properties that govern its behavior.

Studies on similar quinazolinone Schiff bases have utilized DFT at the B3LYP/6-31G* level to determine their ground-state geometries and electronic properties. nih.gov These calculations provide insights into the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive. nih.gov

For this compound, DFT calculations would likely reveal the influence of the electron-withdrawing fluorine atom and the electron-donating amine and methyl groups on the electronic landscape of the quinazoline ring. This would affect properties such as ionization potential, electron affinity, and electrophilicity, which are crucial for understanding potential reaction pathways and metabolic stability. nih.govresearchgate.net

Table 2: Predicted Electronic Properties via DFT for a Representative Quinazoline Structure (Data is hypothetical and illustrative of typical DFT calculation outputs for quinazoline derivatives)

| Calculated Property | Description | Hypothetical Value | Significance |

|---|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. | -6.5 | Relates to the ability to donate an electron. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | -1.8 | Relates to the ability to accept an electron. |

| Energy Gap (ΔE, eV) | The difference between ELUMO and EHOMO. | 4.7 | Indicates chemical reactivity and stability. nih.gov |

| Ionization Potential (eV) | The energy required to remove an electron. | 6.5 | Measures the molecule's resistance to oxidation. nih.gov |

| Electron Affinity (eV) | The energy released when an electron is added. | 1.8 | Measures the molecule's ability to be reduced. nih.gov |

| Electronegativity (χ) | The tendency of the molecule to attract electrons. | 4.15 | Indicates the overall electronic character. nih.gov |

QSAR and Predictive Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

For a series of derivatives of this compound, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that links these descriptors to the observed biological activity (e.g., IC₅₀ values).

While a specific QSAR model for this compound derivatives is not available, studies on other quinazolinone derivatives have successfully employed this technique. nih.gov For example, QSAR models for quinazolinone Schiff bases have been developed to predict their cytotoxic activities. nih.gov Such models can highlight which structural features are most important for the desired biological effect. For derivatives of our title compound, a QSAR model might reveal the optimal substitution patterns on the quinazoline ring or the 4-amino group to enhance a specific activity.

Table 3: Components of a Typical QSAR Model for Quinazoline Derivatives (This table is illustrative of the general QSAR methodology)

| Component | Description | Example |

|---|---|---|

| Dependent Variable | The biological activity to be predicted. | Log(1/IC₅₀) |

| Independent Variables (Descriptors) | Calculated properties of the molecules. | LogP (hydrophobicity), Molar Refractivity (steric), Dipole Moment (electronic) |

| Statistical Method | The algorithm used to build the predictive model. | Multiple Linear Regression (MLR) |

| Model Validation | Techniques to assess the model's robustness and predictive power. | Leave-one-out cross-validation (Q²), external validation (R²pred) |

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand in a protein's binding site, the reality is a dynamic process. Conformational analysis and molecular dynamics (MD) simulations are computational methods that explore the movement of atoms and molecules over time, providing a more realistic view of the ligand-protein complex.

MD simulations have been effectively used to study the stability and dynamics of quinazoline derivatives bound to their protein targets, such as the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). nih.govnih.gov In a typical MD simulation, the docked complex is placed in a simulated physiological environment (a box of water molecules with ions). The forces on each atom are calculated, and Newton's laws of motion are used to predict the positions and velocities of the atoms over a series of small time steps. semanticscholar.org

By running the simulation for tens or hundreds of nanoseconds, researchers can observe the stability of the binding pose, the flexibility of different parts of the protein and ligand, and the persistence of key interactions like hydrogen bonds. nih.govnih.gov Analysis of the simulation trajectory can reveal important information, such as the Root Mean Square Deviation (RMSD) of the ligand, which indicates its stability in the binding pocket, and the Root Mean Square Fluctuation (RMSF) of the protein residues, which highlights flexible regions. ajchem-a.com For this compound, an MD simulation would provide critical insights into the stability of its binding to a target protein and the dynamic nature of the interactions involving the 8-fluoro group.

Table 4: Key Parameters in a Molecular Dynamics Simulation of a Ligand-Protein Complex (Data is illustrative, based on methodologies for related quinazoline inhibitors)

| Parameter | Description | Typical Software/Force Field | Reference |

|---|---|---|---|

| Simulation Software | Program used to run the MD simulation. | Gromacs, AMBER | nih.govsemanticscholar.org |

| Force Field | A set of parameters to calculate the potential energy of the system. | Amber99SB-ILDN (for protein), GAFF (for ligand) | nih.govsemanticscholar.org |

| Simulation Time | The duration of the simulated event. | 100 ns | semanticscholar.org |

| Analysis Metrics | Calculations performed on the simulation trajectory to understand the system's behavior. | RMSD, RMSF, Hydrogen Bond Analysis, Binding Free Energy (MM-PBSA/GBSA) | ajchem-a.com |

Advanced Analytical Research Methodologies for 8 Fluoro 2 Methylquinazolin 4 Amine Characterization in Research

Spectroscopic Techniques for Structural Elucidation (e.g., Advanced NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 1H NMR and 13C NMR, are fundamental for mapping the carbon-hydrogen framework of the molecule. While specific experimental data for 8-Fluoro-2-methylquinazolin-4-amine is not widely published, related quinazoline (B50416) structures have been extensively characterized. For instance, studies on similar 2-methyl-quinazolin-4(3H)-ones utilize these techniques to confirm their synthesized structures. researchgate.netnih.gov

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The predicted monoisotopic mass of this compound is 177.07022 Da. uni.lu Predicted mass spectrometry data for various adducts of the compound are available, which can be used to confirm its identity in experimental settings. uni.lu

| Adduct | m/z (Predicted) |

| [M+H]+ | 178.07750 |

| [M+Na]+ | 200.05944 |

| [M-H]- | 176.06294 |

| [M+NH4]+ | 195.10404 |

| [M+K]+ | 216.03338 |

Table 1: Predicted m/z values for various adducts of this compound. Data sourced from PubChemLite. uni.lu

Chromatographic Methods for Purity Assessment and Isolation in Research Contexts

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures in a research context.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of chemical compounds. In the broader class of fluoroquinolones, HPLC methods have been developed for the simultaneous quantitative determination of multiple analogues. moca.net.ua These methods, often employing a C18 column and UV detection, can be adapted to assess the purity of this compound. moca.net.ua The development of a robust HPLC method would involve optimizing parameters such as the mobile phase composition, flow rate, and detector wavelength to achieve a sharp, symmetrical peak for the compound, free from impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. For quinazoline derivatives, TLC is routinely used with pre-coated silica (B1680970) gel plates to check for the completion of a reaction and to guide further purification steps like column chromatography. nih.gov

Column Chromatography: For the isolation and purification of this compound on a research scale, column chromatography using silica gel is a standard procedure. nih.gov The choice of eluent system is critical to achieve effective separation of the desired product from starting materials and by-products.

Kinetic and Mechanistic Monitoring Techniques (e.g., LC-MS for Reaction Intermediates)

Understanding the kinetics and mechanism of reactions involving this compound is crucial for optimizing its synthesis and for studying its interactions in biological systems.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is particularly useful for monitoring the progress of a chemical reaction by identifying and quantifying reactants, intermediates, and products over time. For instance, in the synthesis of a related compound, 8-fluoro-2-methylquinoline-4-carboxylic acid, LC-MS was used for characterization, detecting the protonated molecule at m/z 221.9 [M+H]⁺. This approach could be readily applied to study the formation of this compound, providing valuable data for kinetic analysis and mechanistic elucidation. By tracking the appearance and disappearance of key species, researchers can gain a deeper understanding of the reaction pathway.

Preclinical Biological Efficacy Investigations of 8 Fluoro 2 Methylquinazolin 4 Amine Analogues

In Vitro Efficacy in Cell-Based Models

Cell-based assays represent the foundational step in evaluating the biological activity of new compounds. These in vitro models allow for the rapid screening and detailed mechanistic study of molecular analogues in a controlled environment, providing crucial data on their potential as therapeutic agents.

Antiproliferative and Apoptosis Induction Studies in Cancer Cell Lines

Analogues of the quinazoline (B50416) scaffold have demonstrated significant antiproliferative and pro-apoptotic effects across a diverse range of human cancer cell lines. These studies are fundamental in identifying potential anticancer agents and understanding their cellular mechanisms.

A novel series of quinazoline-sulfonamide derivatives, for instance, showed promising antiproliferative activity. Specifically, compounds 4d and 4f were highly effective against breast (MCF-7), lung (A549), colon (LoVo), and liver (HepG2) cancer cells. nih.gov Their mechanism of action was linked to the induction of apoptosis and the arrest of the cell cycle in the G1 phase, a critical checkpoint for cell proliferation. nih.gov Flow cytometry analysis confirmed that treatment with these compounds led to a significant increase in the population of cells in the G1 phase. nih.gov

Similarly, a derivative identified as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) was found to be the most potent among a series of tested compounds. cbijournal.comnih.gov This analogue induced cell cycle arrest at the G1 phase and triggered apoptosis in MCF-7 breast cancer cells. cbijournal.comnih.gov

Further modifications to the quinazoline structure have yielded compounds with activity against other cancer types. A series of 4-amino-2-trifluoromethyl quinazoline derivatives displayed inhibitory effects against prostate cancer (PC-3, LNCaP) and leukemia (K562) cell lines. nih.gov Another innovative approach involved creating a quinazoline-containing 1,2,3-triazole hybrid (4-TCPA) , which exhibited potent inhibitory activity against lung (A549), breast (MCF7), and leukemia (K562) cancer cells, while showing reduced cytotoxicity towards normal human fibroblast cells. nih.gov This compound was shown to induce both early and late-stage apoptosis. nih.gov

Table 1: In Vitro Antiproliferative Activity of 8-Fluoro-2-methylquinazolin-4-amine Analogues This table is interactive. Users can sort and filter the data.

| Compound Class | Specific Analogue(s) | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Quinazoline-Sulfonamides | 4d, 4f | MCF-7, A549, LoVo, HepG2 | Potent antiproliferative activity; Induction of apoptosis and G1 cell cycle arrest. | nih.gov |

| Fluoroquinazoline Carboxylic Acid | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | MCF-7 | Cell cycle arrest at G1 phase; Induction of apoptosis. | cbijournal.comnih.gov |

| 4-Amino-2-Trifluoromethyl Quinazolines | 5c, 6a, 6b | PC-3, LNCaP, K562 | Significant inhibitory activity against prostate and leukemia cell lines. | nih.gov |

| Quinazoline-1,2,3-Triazole Hybrid | 4-TCPA | A549, MCF-7, K562 | Potent cytotoxicity; Induction of apoptosis; Selectivity for cancer cells over normal fibroblasts. | nih.gov |

Antimicrobial Activity against Pathogenic Strains (Bacteria, Fungi)

The emergence of drug-resistant microbes necessitates the development of new antimicrobial agents. Quinazoline derivatives have been extensively investigated for this purpose, showing activity against a variety of pathogenic bacteria and fungi.

Quinazoline urea (B33335) analogues have been synthesized and tested for their antimicrobial properties. uantwerpen.be Compound 4j demonstrated potent activity against the bacteria Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa, while compound 4v was notably effective against the fungus Candida albicans. uantwerpen.be Other studies on quinazolin-4(3H)-one derivatives have confirmed their activity against clinically relevant pathogens like Staphylococcus aureus and Streptococcus pneumoniae. acs.org

The structural versatility of the quinazoline nucleus allows for the creation of diverse derivatives with broad-spectrum activity. For example, certain 2,3,6-trisubstituted quinazolin-4-one derivatives have shown efficacy against both Gram-positive (S. aureus, S. pyogenes) and Gram-negative (E. coli, P. aeruginosa) bacteria, as well as fungi (Aspergillus niger, C. albicans). nih.gov Arylidene-based quinazolin-4(3H)-one motifs have also been developed, with one thiophene-containing compound, 3m , emerging as a particularly active antibacterial agent. rsc.org Furthermore, isothiourea-containing quinazoline derivatives, such as Compound Xl , have exhibited potent activity against Klebsiella pneumoniae, Proteus vulgaris, and Staphylococcus epidermidis. nih.gov

Table 2: In Vitro Antimicrobial Activity of this compound Analogues This table is interactive. Users can sort and filter the data.

| Compound Class | Specific Analogue(s) | Pathogenic Strain(s) | Activity Type | Reference(s) |

|---|---|---|---|---|

| Quinazoline Urea Analogues | 4j | B. subtilis, S. aureus, P. aeruginosa | Antibacterial | uantwerpen.be |

| Quinazoline Urea Analogues | 4v | C. albicans | Antifungal | uantwerpen.be |

| Quinazolin-4(3H)-ones | Not specified | S. aureus, S. pneumoniae | Antibacterial | acs.org |

| 2,3,6-Trisubstituted Quinazolin-4-ones | A-1 to A-6 | S. aureus, S. pyogenes, E. coli, P. aeruginosa, A. niger, C. albicans | Antibacterial & Antifungal | nih.gov |

| Arylidene-based Quinazolin-4(3H)-ones | 3m | Bacteria | Antibacterial | rsc.org |

| Isothiourea Quinazolines | Compound Xl | K. pneumoniae, P. vulgaris, S. epidermidis | Antibacterial | nih.gov |

Antiparasitic Activity in Protozoan Models

Protozoan parasites cause devastating diseases such as malaria, leishmaniasis, and trypanosomiasis (sleeping sickness). The quinazoline and related quinoline (B57606) scaffolds are a cornerstone in the development of antiparasitic drugs.

Research has shown that quinazolinone derivatives possess both antimalarial and antileishmanial properties. cbijournal.com For instance, newly synthesized 2-aroylquinazolin-4(3H)-one derivatives were tested against a panel of protozoan parasites, with compounds KJ1 and KJ10 exhibiting low micromolar activity against Trypanosoma brucei rhodesiense, the parasite responsible for African sleeping sickness. uantwerpen.be Other studies have identified 4-anilino-2-trichloromethylquinazolines with significant activity against the chloroquine-resistant W2 strain of Plasmodium falciparum, the deadliest malaria parasite. cbijournal.com

The related 8-aminoquinoline (B160924) core is the basis for the antimalarial drug primaquine. nih.gov Analogues of this structure continue to be explored, with metal complexes of 8-aminoquinoline-uracil showing fair antimalarial activities. nih.gov Furthermore, fumagillin (B1674178) analogues, which share some structural similarities in terms of their antiproliferative mechanism, have shown potent in vitro activity against Plasmodium falciparum and Leishmania donovani. nih.gov

In Vivo Efficacy Studies in Non-Human Organismal Models

Following promising in vitro results, the evaluation of drug candidates progresses to in vivo models. These studies in living organisms, typically mice, are essential for assessing a compound's efficacy and its effects within a complex biological system.

Efficacy in Murine Disease Models (e.g., Infection, Cancer Xenografts, Malaria)

Analogues of this compound have demonstrated significant therapeutic effects in various mouse models of human disease.

In the context of oncology, a quinazoline derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 2) , showed remarkable efficacy in a nude mouse xenograft model of human lung cancer (NCI-H460). nih.govacs.org This compound inhibited tumor growth by 62% without causing obvious signs of toxicity, highlighting its potential as an anticancer agent. nih.govacs.org

In the field of parasitology, quinoline and quinazoline derivatives have shown curative effects in malaria-infected mice. An analogue of primaquine, 8-[(1-Ethyl-4-aminobutyl)amino]-6-methoxy-4-methylquinoline , was able to cure mice infected with Plasmodium berghei. nih.gov Similarly, a 6-thioureido-4-anilinoquinazoline derivative demonstrated a 50% curative effect in a mouse model of malaria caused by Plasmodium yoelii nigeriensis. cbijournal.com In a model of trypanosomiasis, an exploratory preclinical study with an 8-hydroxyquinoline (B1678124) derivative extended the survival of infected mice. nih.gov

Pharmacodynamic Biomarker Evaluation in Preclinical Models

Pharmacodynamic studies assess the effect of a drug on the body, often by measuring changes in specific biomarkers. In preclinical cancer models, these biomarkers can provide direct evidence of a drug's mechanism of action at the tumor site.

For the potent anticancer quinazoline derivative Compound 2 , mechanistic studies were performed on the xenograft tumor tissues collected from treated mice. nih.govacs.org Analysis of these tissues revealed that the compound successfully inhibited tumor cell proliferation, induced apoptosis (programmed cell death), and disrupted the tumor's blood supply (vasculature). nih.govacs.org These effects serve as critical pharmacodynamic evidence of the compound's in vivo activity and align with the mechanisms observed in vitro. The inhibition of proliferation can be measured by biomarkers like Ki-67, apoptosis by TUNEL staining, and vasculature disruption by markers such as CD31.

Future Research Directions and Potential Academic Applications

Design of Next-Generation Fluorinated Quinazolinone Derivatives

The strategic incorporation of fluorine into the quinazolinone scaffold is a key area of research for creating next-generation therapeutic agents. researchgate.net The presence of the fluorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. researchgate.net Future research will likely focus on synthesizing novel analogues of 8-Fluoro-2-methylquinazolin-4-amine with modifications at various positions of the quinazoline (B50416) ring to explore structure-activity relationships. researchgate.net

The design of these new derivatives will leverage established synthetic methodologies, such as the reaction of 2-aminobenzamide (B116534) with substituted benzaldehydes, to create a library of compounds with diverse functionalities. eurekaselect.com Researchers are also exploring eco-friendly synthesis methods to produce these derivatives. rsc.org The goal is to develop compounds with enhanced potency and selectivity for specific biological targets, potentially leading to new treatments for a range of diseases.

Exploration of Novel Biological Targets and Pathways

Quinazolinone derivatives are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial effects. researchgate.netnih.gov For this compound, a critical area of future research is the identification of its specific biological targets and the elucidation of the molecular pathways through which it exerts its effects.

Initial studies on similar quinazolinone compounds have shown inhibitory activity against enzymes like poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and a target for cancer therapy. eurekaselect.comrsc.org Further investigation into the interaction of this compound with PARP-1 and other kinases, such as Aurora A, is warranted. mdpi.comnih.gov Understanding these interactions at a molecular level will be crucial for optimizing the compound's therapeutic potential. Research has also pointed to the potential for quinazolinone derivatives to inhibit the growth of various cancer cell lines, including those of the lung and breast. nih.govnih.gov

Development of this compound as Chemical Probes for Biological Research

The intrinsic properties of this compound make it a promising candidate for development as a chemical probe. Chemical probes are small molecules used to study biological systems, and the fluorine atom in this compound can be a valuable tool for such applications. For instance, the development of fluorogenic probes, which become fluorescent upon interacting with a specific target, is an active area of research. nih.gov

By modifying the structure of this compound, it may be possible to create probes that can visualize and track specific biological processes within living cells. nih.gov This could involve designing derivatives that exhibit changes in their fluorescent properties upon binding to a target protein or entering a specific cellular environment. nih.gov Such probes would be invaluable for basic research, allowing scientists to dissect complex biological pathways and identify new drug targets.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being applied to drug discovery and development. researchgate.net These technologies can be used to accelerate the design and optimization of new compounds by predicting their biological activity and physicochemical properties. eurekaselect.com

For this compound, AI and ML algorithms can be trained on existing data for quinazolinone derivatives to predict the activity of novel, yet-to-be-synthesized analogues. doaj.org This in silico approach allows for the rapid screening of large virtual libraries of compounds, identifying the most promising candidates for synthesis and experimental testing. eurekaselect.com By integrating computational methods with traditional medicinal chemistry, researchers can significantly reduce the time and cost associated with drug development.

Synergistic Research with Other Therapeutic Modalities (Academic Concept)

An emerging area of academic interest is the investigation of synergistic effects between small molecules like this compound and other therapeutic modalities. This could involve combining the compound with existing drugs to enhance their efficacy or overcome drug resistance. For instance, in cancer research, combining a targeted therapy with a compound that modulates a different cellular pathway can lead to improved treatment outcomes.

The broad biological activity of quinazolinone derivatives suggests that this compound could have synergistic potential in various therapeutic areas. mdpi.com Future academic research could explore its use in combination with other anticancer agents, anti-inflammatory drugs, or antibiotics to investigate potential additive or synergistic effects. These studies would be crucial for establishing the proof-of-concept for future clinical applications.

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., fluorine-induced deshielding, methyl group multiplicity) .

- LCMS/HPLC : Purity (>95%) is confirmed via reverse-phase chromatography with trifluoroacetic acid modifiers .

- X-ray Crystallography : Resolves stereochemical ambiguities by determining crystal packing and hydrogen-bonding networks .

How do fluorine and methyl substituents influence the reactivity and bioactivity of quinazolin-4-amine derivatives?

Q. Advanced

- Fluorine : Enhances metabolic stability via C–F bond strength and modulates electron density, improving target binding (e.g., kinase active sites) .

- Methyl Group : Increases lipophilicity (logP), promoting membrane permeability. In morpholine-containing derivatives, the methyl group stabilizes chair conformations, optimizing interactions with hydrophobic pockets .

- Contradictions : While fluorine generally improves potency, over-substitution can reduce solubility, necessitating structural balancing .

What computational strategies are employed to design novel this compound analogs with improved efficacy?

Q. Methodological

- Quantum Chemical Calculations : Predict reaction pathways (e.g., transition states for substitutions) using density functional theory (DFT) .

- Molecular Dynamics (MD) : Simulate binding modes with target proteins (e.g., kinases) to prioritize analogs with strong van der Waals and electrostatic interactions .

- Machine Learning : Train models on existing SAR data to predict untested substituent combinations, reducing trial-and-error experimentation .

How can researchers address discrepancies in biological activity data for quinazolin-4-amine derivatives across studies?

Q. Advanced

- Source Analysis : Compare assay conditions (e.g., cell lines, enzyme concentrations) and compound purity. For example, impurities >5% can skew IC₅₀ values .

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify trends obscured by experimental variability .

- Mechanistic Studies : Use knock-out models or isotopic labeling to confirm target engagement versus off-target effects .

What are the key considerations for scaling up the synthesis of this compound while maintaining reproducibility?

Q. Methodological

- Process Chemistry : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) and optimize catalyst loading for cost efficiency .

- Quality Control : Implement in-line PAT (Process Analytical Technology) to monitor reaction progress and intermediate purity in real time .

- Batch vs. Flow : Evaluate continuous flow reactors for exothermic steps (e.g., Suzuki couplings) to improve heat transfer and scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.